molecular formula C32H36ClNO8 B129005 Clomifene citrate CAS No. 7619-53-6

Clomifene citrate

Cat. No. B129005
CAS RN: 7619-53-6
M. Wt: 598.1 g/mol
InChI Key: PYTMYKVIJXPNBD-OQKDUQJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomifene citrate (CC) is widely recognized as a first-line treatment for inducing ovulation in women with anovulatory infertility, particularly in those with polycystic ovary syndrome (PCOS). It is also used in cases of unexplained infertility and has been investigated for its potential in cancer therapy due to its inhibitory effects on mutant isocitrate dehydrogenase (IDH1) found in certain cancers .

Synthesis Analysis

While the provided papers do not detail the synthesis of clomifene citrate, its clinical use is well-documented. Clomifene citrate is synthesized from 2-(4-(2-chloro-1,2-diphenylvinyl)phenoxy) triethylamine and citric acid, resulting in a compound that exhibits both estrogenic and antiestrogenic properties .

Molecular Structure Analysis

The molecular structure of clomifene citrate allows it to interact with estrogen receptors, exhibiting both antagonistic and agonistic effects. This dual action is thought to be the mechanism by which it induces ovulation, as it can lead to an increase in the release of gonadotropins from the pituitary gland .

Chemical Reactions Analysis

Clomifene citrate has been shown to interact with DNA, although the interaction is relatively weak. At lower concentrations, clomifene citrate primarily engages in groove binding with DNA, while at higher concentrations, it may intercalate into the DNA helix . Additionally, clomifene citrate can inhibit the activity of mutant IDH1 by occupying its allosteric site, which is relevant to its potential use in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of clomifene citrate contribute to its pharmacological effects. It is administered orally and has been shown to sensitize pituitary cells to luteinising hormone-releasing hormone (LHRH), which increases the release of LH and FSH, leading to ovulation . The compound's interaction with estrogen receptors and its ability to bind to DNA also play roles in its therapeutic effects .

Case Studies and Clinical Trials

Several studies have investigated the efficacy of clomifene citrate in different contexts. For instance, a randomized controlled trial compared clomifene citrate with low-dose FSH for ovulation induction in women with PCOS, finding that while FSH led to higher pregnancy and live birth rates, clomifene citrate remained a cost-effective first-line treatment . Another study explored clomifene citrate's role in unexplained infertility, concluding that it did not significantly improve live birth rates compared to expectant management . In the context of stress-induced infertility in rats, clomifene citrate supplementation was found to affect ovulation and pregnancy outcomes . Additionally, strategies for managing clomifene citrate resistance in PCOS patients have been reviewed, suggesting alternative treatments such as the combination of clomifene citrate with metformin or laparoscopic ovarian drilling . The multiple pregnancy rate associated with clomifene citrate treatment was also systematically reviewed, revealing a lower rate than previously expected when following current guidelines . Furthermore, the use of clomifene citrate over a 10-year period was reviewed, highlighting its diagnostic and therapeutic roles in anovulatory infertility . Lastly, a study on the sensitization of pituitary cells to LHRH by clomifene citrate in vitro provided insights into its mechanism of action .

Scientific Research Applications

Ovulation Induction in Polycystic Ovary Syndrome (PCOS)

Clomifene citrate is widely used for inducing ovulation in patients with PCOS. It is effective in 60–85% of cases, with the remaining defined as clomifene citrate-resistant. Treatment strategies for clomifene citrate-resistant PCOS patients include the combination of clomifene citrate and metformin or laparoscopic ovarian drilling in select cases. Aromatase inhibitors are showing promising preliminary results as a new drug formulation for ovulation induction in such patients (Palomba, Falbo, & Zullo, 2009).

Comparative Efficacy with Other Ovulation Induction Agents

In normogonadotropic anovulation with clomifene failure, a switch to gonadotrophins increases the chance of live birth over continued treatment with clomifene citrate. The addition of intrauterine insemination, however, does not significantly increase live birth rates compared to intercourse (Weiss et al., 2017).

Alternative to Gonadotropins for Ovulation Induction

Clomifene citrate has been a first-line treatment for ovulation induction in cases of anovulation, unexplained infertility, or mild male factor. However, drawbacks such as its antiestrogenic endometrial effects and higher risk of multiple pregnancies are noted. Aromatase inhibitors (AIs) are being explored as alternatives, potentially avoiding clomifene's adverse effects and reducing multiple pregnancy incidences (Mitwally & Casper, 2012).

Clomifene Citrate in Male Hypogonadism

In men with hypogonadism, a test with clomifene citrate has been used for differential diagnostics of potential reversibility of the condition. It was found to eliminate hypogonadism in a significant percentage of patients, with a safe profile and no noted side effects in most cases (Rozhivanov, Kurbatov, & Kravtsova, 2016).

Clomifene Citrate in Fertility Research

Several studies have assessed clomifene citrate's role in fertility treatments, comparing it with other agents like gonadotropins and exploring its effectiveness in different fertility-related conditions like PCOS or unexplained infertility (Homburg et al., 2012), (Bhattacharya et al., 2008).

Safety And Hazards

Clomifene citrate is classified as a reproductive toxin, Category 2 . It may damage fertility or the unborn child and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Clomifene citrate .

properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomiphene citrate

CAS RN

7619-53-6, 50-41-9
Record name Zuclomiphene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOMIPHENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifene citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifen dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomifene citrate
Reactant of Route 2
Reactant of Route 2
Clomifene citrate
Reactant of Route 3
Clomifene citrate
Reactant of Route 4
Clomifene citrate
Reactant of Route 5
Clomifene citrate
Reactant of Route 6
Clomifene citrate

Citations

For This Compound
1,770
Citations
E Moll, PMM Bossuyt, JC Korevaar, CB Lambalk… - Bmj, 2006 - bmj.com
… when combined with clomifene citrate in clomifene citrate resistant women.14 This has led to the recommendation to use metformin alone or in combination with clomifene citrate as first …
Number of citations: 384 www.bmj.com
HA Hashim - Polycystic Ovary Syndrome, 2012 - books.google.com
World Health Organisation (WHO) type II anovulation is defined as normogonadotrophic normoestrogenic anovulation and occurs in approximately 85% of anovulatory patients. …
Number of citations: 12 books.google.com
S Bhattacharya, K Harrild, J Mollison, S Wordsworth… - Bmj, 2008 - bmj.com
… Clomifene citrate—Women randomised to clomifene citrate received an oral dose of 50 mg between day two and six of each treatment cycle. During the first cycle they underwent a …
Number of citations: 243 www.bmj.com
R Homburg, ML Hendriks, TE König… - Human …, 2012 - academic.oup.com
BACKGROUND Clomifene citrate (CC) is accepted as the first-line method for ovulation induction (OI) in patients with polycystic ovary syndrome (PCOS) associated with infertility owing …
Number of citations: 125 academic.oup.com
NS Weiss, MJ Nahuis, E Bordewijk, JE Oosterhuis… - The Lancet, 2018 - thelancet.com
… Our findings imply that, for normogonadotropic anovulatory women with clomifene citrate failure who wish to conceive, continued treatment with clomifene citrate or a treatment switch to …
Number of citations: 31 www.thelancet.com
E Moll, JC Korevaar, PMM Bossuyt… - Human …, 2008 - academic.oup.com
… rate in favour of clomifene citrate plus metformin compared with clomifene citrate. We wanted to … with PCOS in whom clomifene citrate plus metformin leads to higher pregnancy rates. …
Number of citations: 70 academic.oup.com
H Garthwaite, J Stewart, S Wilkes - Human Fertility, 2022 - Taylor & Francis
… Clomifene citrate has long been associated with a multiple pregnancy rate of up to 8–10%. … undergoing treatment with single agent clomifene citrate for WHO group II dysovulatory …
Number of citations: 7 www.tandfonline.com
S Palomba, A Falbo, F Zullo - Current Opinion in Obstetrics and …, 2009 - journals.lww.com
… used in the case of clomifene citrate resistance and clomifene citrate failure, that is, when pregnancy is not achieved after six ovulatory cycles with clomifene citrate [16] . Furthermore, …
Number of citations: 92 journals.lww.com
S Wordsworth, J Buchanan, J Mollison… - Human …, 2011 - academic.oup.com
BACKGROUND First-line treatments for unexplained infertility traditionally include clomifene citrate (CC) or unstimulated intrauterine insemination (IUI). A recently published …
Number of citations: 65 academic.oup.com
J Jiang, S Gao, Y Zhang - Revista da Associação Médica Brasileira, 2019 - SciELO Brasil
… of dimethyldiguanide or clomifene citrate alone, our study aimed to investigate the therapeutic effects of dimethyldiguanide combined with clomifene citrate in the treatment of PCOS. …
Number of citations: 9 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.